molecular formula C11H11N3O2 B2450324 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione CAS No. 2379946-30-0

1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione

Cat. No.: B2450324
CAS No.: 2379946-30-0
M. Wt: 217.228
InChI Key: FQFQENBYKPKLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with a pyridine moiety, making it a versatile scaffold in medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy and the use of solid alumina at room temperature are notable for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenated derivatives, amines, thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anti-inflammatory activities, making it a candidate for drug development.

    Medicine: Its potential antitumor properties are being explored for cancer therapy.

    Industry: It is used in the synthesis of organic materials and natural products.

Mechanism of Action

The exact mechanism of action for 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s ability to inhibit specific kinases and modulate signaling pathways is of particular interest in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione stands out due to its unique combination of a pyrazine ring and a pyridine moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-methyl-4-(pyridin-2-ylmethyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-13-6-7-14(11(16)10(13)15)8-9-4-2-3-5-12-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFQENBYKPKLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C(=O)C1=O)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.